A Technical Guide to Cyclobutyl(3-methoxyphenyl)methanamine: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to Cyclobutyl(3-methoxyphenyl)methanamine: Synthesis, Properties, and Therapeutic Potential
CAS Number: 1337833-01-8
Introduction: The Emergence of Cyclobutane Scaffolds in Modern Drug Discovery
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is perpetual. The cyclobutane motif, once a synthetic challenge, has now emerged as a valuable component in medicinal chemistry. Its rigid, puckered structure can enforce specific conformations on molecules, a critical factor in optimizing interactions with biological targets. When incorporated into pharmacologically active molecules, the cyclobutane ring can enhance metabolic stability, improve brain penetration, and increase binding affinity.[1] This guide provides an in-depth technical overview of Cyclobutyl(3-methoxyphenyl)methanamine, a compound that marries the desirable attributes of the cyclobutane ring with the well-established pharmacophoric features of the methoxyphenyl group. This molecule stands as a promising building block and a potential therapeutic agent, particularly for disorders of the central nervous system (CNS).
Physicochemical Properties of Cyclobutyl(3-methoxyphenyl)methanamine
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing everything from its formulation to its pharmacokinetic profile. Below is a summary of the key computed properties for Cyclobutyl(3-methoxyphenyl)methanamine.
| Property | Value | Source |
| CAS Number | 1337833-01-8 | [2] |
| Molecular Formula | C₁₂H₁₇NO | [2] |
| Molecular Weight | 191.27 g/mol | [2] |
| Topological Polar Surface Area | 35.2 Ų | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Canonical SMILES | COC1=CC=CC(=C1)C(C2CCC2)N | [2] |
| InChI Key | KKWURVVMWJDCFV-UHFFFAOYSA-N | [2] |
Synthesis of Cyclobutyl(3-methoxyphenyl)methanamine via Reductive Amination
The most direct and widely utilized method for the synthesis of Cyclobutyl(3-methoxyphenyl)methanamine is through reductive amination. This robust reaction involves the condensation of 3-methoxybenzaldehyde with cyclobutylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of this one-pot reaction, with sodium triacetoxyborohydride [NaBH(OAc)₃] being a particularly mild and selective reagent that is compatible with a wide range of functional groups.[3][4]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the successful formation of the product can be readily monitored and confirmed through standard analytical techniques.
Materials:
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3-Methoxybenzaldehyde (1.0 eq)
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Cyclobutylamine (1.1 eq)
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Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
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1,2-Dichloroethane (DCE) (anhydrous)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware for organic synthesis
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Silica gel for column chromatography
Step-by-Step Methodology:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxybenzaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).
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Addition of Amine: Add cyclobutylamine (1.1 eq) to the stirred solution at room temperature.
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Reaction Completion: Continue stirring the reaction at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Final Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Cyclobutyl(3-methoxyphenyl)methanamine.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for the synthesis of Cyclobutyl(3-methoxyphenyl)methanamine.
Therapeutic Potential and Applications in Drug Development
While specific biological data for Cyclobutyl(3-methoxyphenyl)methanamine is not extensively published, the structural motifs present in the molecule strongly suggest its potential as a valuable scaffold in the development of therapeutics for central nervous system (CNS) disorders.
The Role of the Cyclobutyl Moiety
The inclusion of a cyclobutane ring is a strategic design element in modern medicinal chemistry. Its rigid nature can conformationally constrain a molecule, leading to a more favorable orientation for binding to a biological target. This can result in increased potency and selectivity. Furthermore, the sp³-rich character of the cyclobutane ring often imparts improved metabolic stability and can enhance blood-brain barrier permeability, a critical factor for CNS-acting drugs.[1]
The Significance of the 3-Methoxyphenyl Group
The methoxy group on the phenyl ring is a common feature in many CNS-active drugs. Its electronic and steric properties can influence a molecule's binding affinity and pharmacokinetic profile. The meta-position of the methoxy group, as in this compound, can direct interactions with specific residues within a receptor's binding pocket.
Potential as a CNS Agent
Derivatives of cyclobutylamine have been investigated for their potential as antidepressant and central stimulant agents.[5] For instance, 3,3-diphenylcyclobutylamines have been shown to decrease the accumulation of norepinephrine and serotonin in the brain, key neurotransmitters implicated in mood regulation.[5] While direct evidence is pending, the structural similarity of Cyclobutyl(3-methoxyphenyl)methanamine to these compounds suggests it may possess analogous neuropharmacological activity.
Furthermore, the broader class of substituted benzylamines, to which this compound belongs, is a privileged scaffold in drug discovery, with many approved drugs containing this core structure for a variety of indications.
Future Directions and Conclusion
Cyclobutyl(3-methoxyphenyl)methanamine represents a promising, yet underexplored, chemical entity. The synthetic route to this compound is straightforward and amenable to the generation of a library of analogs for structure-activity relationship (SAR) studies. Future research should focus on the in-vitro and in-vivo evaluation of this compound and its derivatives for activity against a panel of CNS targets. Key areas of investigation could include its potential as a modulator of monoamine transporters or as a ligand for various G-protein coupled receptors.
References
- Carnmalm, B., Rämsby, S., Renyi, A. L., Ross, S. B., & Ogren, S. O. (1978). Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants. Journal of Medicinal Chemistry, 21(1), 78–82.
- Sigma-Aldrich. [1-(4-fluoro-3-methoxyphenyl)cyclobutyl]methanamine.
- Aroyan, C. E., & Woster, P. M. (2019).
- Guidechem. cyclobutyl(3-methoxyphenyl)methanamine 1337833-01-8 wiki.
- Master Organic Chemistry. Reductive Amination, and How It Works. (2017, September 1).
- Sigma-Aldrich.
- Myers, A. G.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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